![molecular formula C14H16N2O B13001249 N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine](/img/structure/B13001249.png)
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine
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Overview
Description
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is characterized by a pyridine ring substituted with a phenoxy group and a methyl group, along with a methylamine side chain. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The phenoxy and methyl groups are introduced onto the pyridine ring through substitution reactions.
Introduction of the Methylamine Side Chain:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Potential :
- Preliminary studies suggest that N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Compounds with similar structures have been shown to modulate pathways related to inflammation and cancer, suggesting that this compound could also have therapeutic benefits in these areas .
-
Drug Development :
- The compound's unique structure allows it to be explored as a lead compound in drug discovery, particularly for conditions such as depression, anxiety, and neurodegenerative diseases. Its binding affinity to specific biological targets is currently under investigation, which could lead to the development of novel therapeutic agents .
Biological Research Applications
- Enzyme Modulation :
- Cancer Research :
- Inflammatory Response Studies :
Industrial Applications
- Agricultural Uses :
-
Chemical Synthesis :
- The compound can serve as a building block in organic synthesis, allowing researchers to develop more complex molecules with desired properties. Its reactivity can be exploited in creating new chemical entities for various applications .
Anticancer Activity Assessment
A study focused on synthesizing derivatives of similar pyridine compounds assessed their cytotoxic effects on cancer cell lines such as HeLa and A549. Results indicated significant cytotoxicity at low concentrations, suggesting that this compound could also exhibit similar properties .
Enzyme Interaction Studies
Computational modeling has been utilized to predict the interaction of this compound with key enzymes involved in inflammatory processes. These studies suggest potential enzyme inhibition capabilities that could lead to therapeutic applications .
Summary of Research Findings
Biological Activity | Observations |
---|---|
Enzyme Inhibition | Potential inhibition of enzymes involved in signaling pathways |
Anticancer Activity | Effective against multiple cancer cell lines; lower potency than standard treatments |
Antifungal Activity | Exhibited promising antifungal properties against tested strains |
Insecticidal Properties | Showed effectiveness against certain insect pests |
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-6-phenoxypyridin-2-yl)methanamine
- N-Methyl-1-(5-methyl-6-phenoxypyridin-4-yl)methanamine
Uniqueness
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a pyridine ring, a phenoxy group, and a methanamine moiety. Its molecular formula is C14H16N2 and it possesses distinct chemical properties that may contribute to its biological activities.
Research indicates that compounds with similar structures to this compound may interact with various biological targets, particularly in the context of neurological disorders and cancer. The compound is believed to modulate neurotransmission and inflammatory responses, although specific studies on this compound are still limited.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been noted that structurally analogous compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound 7 | 2.27 | K562 (CML) |
Compound 10 | 1.42 | HL-60 (Leukemia) |
N-Methyl... | TBD | TBD |
Note: TBD indicates data yet to be determined for this compound.
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation. Similar compounds have shown promise in modulating pathways associated with neurodegenerative diseases, suggesting that this compound might have therapeutic implications in treating conditions like Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- In Vitro Studies : Various studies have utilized gas chromatography-mass spectrometry (GC-MS) and molecular docking to analyze the binding affinities of similar compounds with biological targets. These studies indicate that compounds with analogous structures can effectively bind to receptors involved in inflammation and cancer pathways .
- Cytotoxicity Assays : In vitro cytotoxicity assays have demonstrated that related compounds exhibit significant inhibitory effects on cancer cell lines, indicating a potential for developing N-Methyl... as an anticancer agent .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C14H16N2O/c1-11-8-12(9-15-2)10-16-14(11)17-13-6-4-3-5-7-13/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
HVJLOIDMVJSDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)CNC |
Origin of Product |
United States |
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